

Application Notes and Protocols: Cell Lines Sensitive to YX968-Induced Degradation

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Compound of Interest

Compound Name: YX968
Cat. No.: B15544573

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Abstract

YX968 is a potent and selective dual degrader of histone deacetylase 3 (HDAC3) and histone deacetylase 8 (HDAC8).[1][2][3][4][5][6] As a proteolysis-targeting chimera (PROTAC), **YX968** functions by inducing the proximity of its target proteins to an E3 ubiquitin ligase, leading to their ubiquitination and subsequent degradation by the proteasome.[1][3] This document provides detailed information on cancer cell lines sensitive to **YX968**, quantitative data on its degradation efficiency, and comprehensive protocols for assessing its activity.

Introduction to YX968

YX968 is a novel chemical probe designed to induce the degradation of HDAC3 and HDAC8.[1][5][6] Unlike traditional enzyme inhibitors, which only block the catalytic function, **YX968** eliminates both the enzymatic and non-enzymatic scaffolding functions of its target proteins.[5][6] It achieves this by recruiting the von Hippel-Lindau (VHL) E3 ubiquitin ligase to HDAC3 and HDAC8, leading to their degradation via the ubiquitin-proteasome system (UPS).[1] Studies have shown that **YX968** is highly potent and selective, with minimal effects on other HDAC isoforms such as HDAC1 and HDAC2.[1][3]

Cell Line Sensitivity to YX968

YX968 has demonstrated potent anti-proliferative effects in a variety of cancer cell lines, particularly those of breast and lung cancer origin. The sensitivity to **YX968**-induced degradation is highlighted by low nanomolar half-maximal degradation concentrations (DC50).

Quantitative Degradation Data

The following table summarizes the DC50 values for HDAC3 and HDAC8 degradation in the highly sensitive MDA-MB-231 triple-negative breast cancer (TNBC) cell line.

Cell Line	Target	DC50 (nM)	Treatment Time	Reference
MDA-MB-231	HDAC3	1.7	8 hours	[1]
MDA-MB-231	HDAC8	6.1	8 hours	[1][3]

Sensitive Cancer Cell Lines

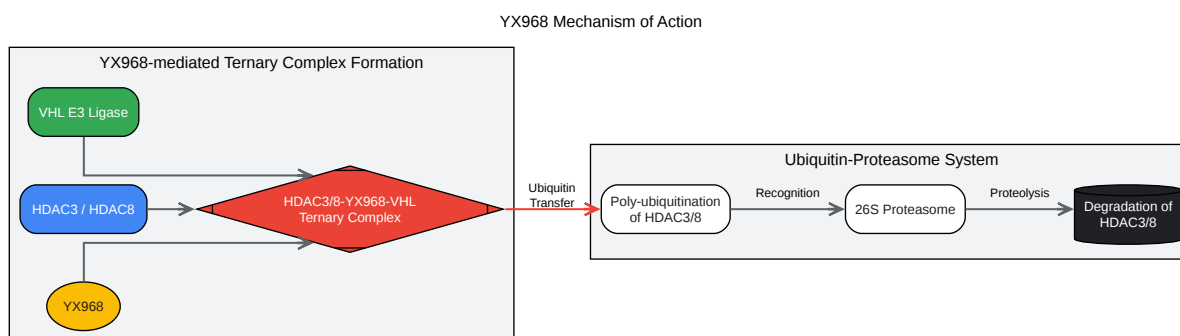
YX968 has been shown to suppress the growth of the following cancer cell lines:

- Breast Cancer:
 - MDA-MB-231 (TNBC)[1]
 - MCF7 (ER-positive)[1][3]
 - T47D (ER-positive)[3]
 - BT549 (TNBC)[3]
 - MDA-MB-468 (TNBC)[3]
 - HCC1806 (TNBC)[3]
- Non-Small Cell Lung Cancer:
 - A549[1]

Notably, the H1299 non-small cell lung cancer cell line was found to be relatively resistant to **YX968**.^[1]

Mechanism of Action

YX968-induced degradation of HDAC3 and HDAC8 is mediated by the ubiquitin-proteasome system. The PROTAC molecule forms a ternary complex with the target protein (HDAC3 or HDAC8) and the VHL E3 ligase. This proximity facilitates the transfer of ubiquitin molecules to the target protein, marking it for degradation by the 26S proteasome. This mechanism is confirmed by experiments showing that pre-treatment with the proteasome inhibitor MG132 or competition with a VHL ligand (VH032) blocks the degradation of HDAC3 and HDAC8.^[1]



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Caption: Mechanism of **YX968**-induced protein degradation.

Experimental Protocols

Cell Culture and Reagents

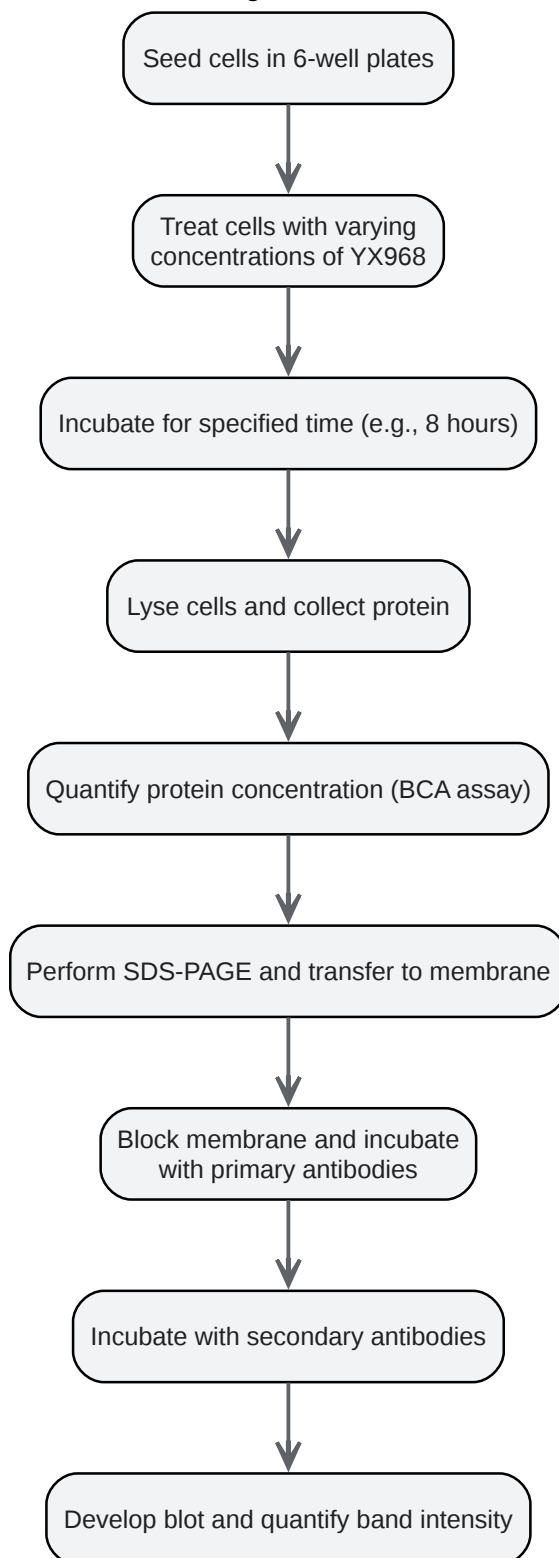
- Cell Lines: MDA-MB-231, MCF7, A549, or other cell lines of interest.

- Culture Medium: Recommended medium and supplements (e.g., DMEM, RPMI-1640, FBS, penicillin/streptomycin) for each cell line.
- Reagents:
 - **YX968** (stock solution in DMSO)
 - DMSO (vehicle control)
 - MG132 (proteasome inhibitor)
 - VH032 (VHL ligand)
 - Primary antibodies against HDAC3, HDAC8, and a loading control (e.g., GAPDH, β -actin).
 - Secondary antibodies (HRP-conjugated).
 - Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors.
 - BCA Protein Assay Kit.

Western Blotting for Protein Degradation

This protocol is used to quantify the levels of HDAC3 and HDAC8 following treatment with **YX968**.

Western Blotting Workflow for YX968



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Caption: Workflow for assessing protein degradation by Western Blot.

Detailed Steps:

- Cell Seeding: Seed cells in 6-well plates and allow them to adhere overnight.
- Drug Treatment: Treat cells with a dose-response of **YX968** (e.g., 0, 1, 10, 100, 1000 nM) for a specified duration (e.g., 8, 16, or 24 hours). Include a vehicle control (DMSO).
- Cell Lysis: Wash cells with ice-cold PBS and lyse them in lysis buffer containing protease inhibitors.
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Western Blotting:
 - Load equal amounts of protein per lane on an SDS-PAGE gel.
 - Transfer the separated proteins to a PVDF or nitrocellulose membrane.
 - Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
 - Incubate the membrane with primary antibodies against HDAC3, HDAC8, and a loading control overnight at 4°C.
 - Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
 - Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
- Data Analysis: Quantify the band intensities using densitometry software. Normalize the levels of HDAC3 and HDAC8 to the loading control. Calculate DC50 values using non-linear regression analysis.

Colony Formation Assay

This assay assesses the long-term effect of **YX968** on cell proliferation and survival.

Detailed Steps:

- Cell Seeding: Seed a low number of cells (e.g., 500-1000 cells per well) in 6-well plates.
- Drug Treatment: After 24 hours, treat the cells with various concentrations of **YX968** or a vehicle control.
- Incubation: Incubate the cells for 7-14 days, allowing colonies to form. The medium can be replaced every 3-4 days with fresh medium containing the respective treatments.
- Staining:
 - Wash the colonies with PBS.
 - Fix the colonies with methanol or a 4% paraformaldehyde solution.
 - Stain the colonies with 0.5% crystal violet solution.
- Analysis: Count the number of colonies (typically defined as containing >50 cells) in each well.

Cell Cycle Analysis

This protocol determines the effect of **YX968** on cell cycle progression.[1]

Detailed Steps:

- Cell Treatment: Treat cells with **YX968** at the desired concentrations for a specified time (e.g., 24 hours).
- Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
- Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight.
- Staining:
 - Wash the fixed cells with PBS.

- Resuspend the cells in a staining solution containing propidium iodide (PI) and RNase A.
- Incubate in the dark for 30 minutes at room temperature.
- Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G1, S, and G2/M phases of the cell cycle can be determined.

Conclusion

YX968 is a highly effective dual degrader of HDAC3 and HDAC8, demonstrating potent anti-proliferative activity in a range of cancer cell lines. The provided protocols offer a framework for researchers to investigate the efficacy and mechanism of action of **YX968** in their specific models of interest. The quantitative data and detailed methodologies will aid in the design of experiments and the interpretation of results in the context of drug discovery and development.

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